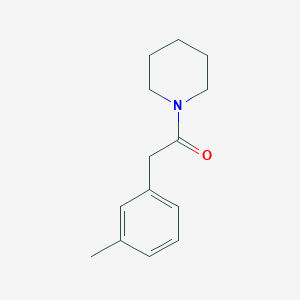
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide (SQX) is a chemical compound that has been widely studied for its potential use in scientific research. SQX is a quinoxaline derivative that has shown promising results in various studies due to its ability to modulate glutamate receptors.
Mecanismo De Acción
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which leads to a decrease in the excitatory response of the receptor. This modulation of the NMDA receptor has been shown to have a neuroprotective effect in various studies.
Biochemical and Physiological Effects
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in various neurological processes such as learning and memory. N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has a well-established synthesis method and has been widely studied, which makes it readily available for use in experiments. However, one limitation is that it has a short half-life, which may make it difficult to use in long-term experiments.
Direcciones Futuras
There are various future directions for the study of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate its potential use in the modulation of synaptic plasticity, which is involved in learning and memory. Additionally, the development of new derivatives of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide may lead to compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by the addition of sulfuric acid and sodium nitrite. The resulting product is then reacted with 6-chloroquinoxaline to yield N-(2-sulfamoylethyl)quinoxaline-6-carboxamide. The synthesis method of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been well established and has been used in various studies.
Aplicaciones Científicas De Investigación
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been widely studied for its potential use in scientific research. It has been shown to modulate glutamate receptors, which are involved in various neurological processes such as learning, memory, and synaptic plasticity. N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been used in studies to investigate the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c12-19(17,18)6-5-15-11(16)8-1-2-9-10(7-8)14-4-3-13-9/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKFKZASVMJEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)
![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)


![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)

